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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on utilizing SR-4835, a potent and selective dual
inhibitor of CDK12 and CDK13. This resource offers troubleshooting guides, frequently asked
guestions (FAQs), detailed experimental protocols, and key data to ensure the successful
application of SR-4835 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR-48357

Al: SR-4835 is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase
12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2]. Its primary function is to suppress
the expression of genes involved in the DNA Damage Response (DDR) pathway[3]. A unique
aspect of SR-4835's mechanism is its function as a "molecular glue." It promotes the formation
of a ternary complex between CDK12/cyclin K and the CUL4-RBX1-DDB1 E3 ubiquitin ligase,
leading to the proteasomal degradation of cyclin K[4][5][6]. This dual action of kinase inhibition
and targeted protein degradation contributes to its potent anti-cancer activity, particularly in
synergy with DNA-damaging agents and PARP inhibitors[1].

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of SR-4835 is cell-line dependent. For initial experiments, a
dose-response curve is recommended to determine the IC50 in your specific cell model. Based
on published data, effective concentrations for cell proliferation inhibition typically range from
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low nanomolar to the sub-micromolar range[1][7]. For example, in various triple-negative breast
cancer (TNBC) and melanoma cell lines, IC50 values have been reported to be between 15.5
nM and 160.5 nM[1][7]. For mechanism-of-action studies, such as observing effects on DDR
gene expression or cyclin K degradation, concentrations ranging from 30 nM to 200 nM are
often effective[1][8].

Q3: How should | prepare and store SR-4835 stock solutions?

A3: SR-4835 is typically soluble in DMSO[2][9]. To prepare a high-concentration stock solution
(e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Sonication may
be required to fully dissolve the compound[9]. It is recommended to aliquot the stock solution
into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term
stability[9]. When preparing working solutions for cell culture, dilute the stock solution in your
culture medium. To avoid precipitation, it is advisable to perform serial dilutions rather than a
single large dilution[9].

Q4: Is SR-4835 suitable for in vivo studies?

A4: Yes, SR-4835 is orally bioavailable and has demonstrated potent in vivo anti-tumor activity
in preclinical models, such as patient-derived xenografts (PDX) of triple-negative breast
cancer[2][5][7]. A common dosage used in mice is 20 mg/kg, administered via oral gavage[2]
[7]. The compound has been shown to be well-tolerated with long-term dosing[2]. For in vivo
studies, a specific formulation is required. A typical formulation involves dissolving SR-4835 in a
vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS[9].

Q5: What are the expected downstream effects of SR-4835 treatment?

A5: Treatment with SR-4835 leads to several key downstream effects. Primarily, it causes a
downregulation of genes involved in the DNA damage response, such as BRCA1, ATM, and
RAD51[1][3]. This suppression of DDR pathways leads to an accumulation of DNA damage,
which can be visualized by an increase in yH2AX phosphorylation[1][8]. Consequently, this can
lead to cell cycle arrest and apoptosis[3]. Another key effect is the degradation of cyclin K,
which can be observed via immunoblotting[4].
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Issue

Potential Cause(s)

Recommended Solution(s)

Inconsistent or no observed
effect at expected

concentrations

1. Compound Degradation:
Improper storage or repeated
freeze-thaw cycles of the stock
solution. 2. Cell Line
Resistance: The cell line used
may have intrinsic or acquired
resistance to CDK12/13
inhibition. 3. Suboptimal Assay
Conditions: Incorrect timing of
treatment or endpoint
measurement. 4. Issues with
Ubiquitin-Proteasome System
(UPS): Since SR-4835's
molecular glue activity
depends on a functional UPS,
any impairment in this system

could reduce efficacy.

1. Prepare Fresh Aliquots: Use
a fresh aliquot of the SR-4835
stock solution for each
experiment. Ensure proper
long-term storage at -80°C. 2.
Verify Target Expression:
Confirm the expression of
CDK12 and cyclin K in your
cell line. Consider testing a
different, more sensitive cell
line as a positive control. 3.
Optimize Treatment Duration:
For effects on gene
expression, a shorter
incubation (e.g., 6-24 hours)
may be sufficient. For
apoptosis or proliferation
assays, longer incubations
(e.g., 72-96 hours) are typically
required. 4. Check UPS
Function: As a control, you can
co-treat with a proteasome
inhibitor (e.g., MG132). This
should rescue the SR-4835-
induced degradation of cyclin
K.

High Cellular Toxicity at Low

Concentrations

1. Off-Target Effects: Although
highly selective, at higher
concentrations or in certain
sensitive cell lines, off-target
effects can occur. 2. Solvent
Toxicity: High concentrations of

DMSO can be toxic to cells.

1. Perform a Dose-Response
Curve: Determine the optimal
concentration that provides the
desired biological effect with
minimal toxicity. 2. Control for
Solvent: Ensure that the final
concentration of DMSO in your
culture medium is consistent

across all conditions (including

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Troubleshooting & Optimization
Check Availability & Pricing

vehicle controls) and is at a
non-toxic level (typically
<0.1%).

Precipitation of SR-4835 in

Culture Medium

1. Poor Solubility: The
compound may precipitate
when diluted in aqueous-

based culture medium.

1. Use a Two-Step Dilution:
First, dilute the high-
concentration DMSO stock to
an intermediate concentration
in DMSO. Then, add this
intermediate dilution to the
culture medium. 2. Warm the
Medium: Gently warming the
culture medium to 37°C before
adding the compound can

sometimes improve solubility.

Variability in In Vivo Efficacy

1. Improper Formulation: The
compound is not fully
dissolved or is unstable in the
vehicle. 2. Variability in
Administration: Inconsistent
oral gavage technique can

lead to variable dosing.

1. Ensure Complete
Dissolution: When preparing
the in vivo formulation, ensure
each component is fully
dissolved before adding the
next. The final solution should
be clear. Prepare the
formulation fresh for each
dosing. 2. Consistent
Administration: Ensure
consistent and accurate
administration by trained

personnel.

Quantitative Data Summary

Table 1: In Vitro Efficacy of SR-4835 in Various Cancer Cell Lines
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) . IC50 / EC50
Cell Line Cancer Type Endpoint (M) Reference
n

Triple-Negative ) )
MDA-MB-231 Proliferation 15.5 [7]
Breast Cancer

Triple-Negative ] ]
MDA-MB-468 Proliferation 22.1 [7]
Breast Cancer

Triple-Negative ) ]
Hs 578T Proliferation 19.9 [7]
Breast Cancer

Triple-Negative ) )
MDA-MB-436 Proliferation 24.9 [7]
Breast Cancer

Melanoma ) ]

A375 Proliferation 117.5 [1]
(BRAF-mutated)
Melanoma ) )

Colo829 Proliferation 104.5 [1]
(BRAF-mutated)
Melanoma ) ]

WM164 Proliferation 109.6 [1]
(BRAF-mutated)
Melanoma ) )

WM9O83A Proliferation 80.7 [1]
(BRAF-mutated)
Melanoma ) )

WM983B Proliferation 160.5 [1]
(BRAF-mutated)

Cyclin K
A549 Lung Carcinoma Degradation ~90 [4]
(DC50)

Triple-Negative RNA Pol 1l

MDA-MB-231 _ 105.5 [7]
Breast Cancer Phosphorylation

Table 2: In Vitro Binding Affinity and Kinase Inhibitory Activity of SR-4835
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Target Assay Type Value (nM) Reference
CDK12 IC50 (Cell-free assay) 99 [2]
CDK12 Kd (Binding affinity) 98 [2]
CDK13 Kd (Binding affinity) 4.9 [2]

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-
Glo®)

o Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over
the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.

o Compound Preparation: Prepare a serial dilution of SR-4835 in culture medium. It is
recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 uM) to generate a
complete dose-response curve. Include a DMSO-only vehicle control.

o Treatment: Remove the existing medium from the cells and add the medium containing the
different concentrations of SR-4835.

 Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5%
Cco2.

o Cell Viability Measurement: On the day of analysis, allow the plate to equilibrate to room
temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

o Data Acquisition: Measure luminescence using a plate reader.

» Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the
normalized values against the log of the SR-4835 concentration and fit a sigmoidal dose-
response curve to determine the IC50 value.

Protocol 2: Immunoblotting for Cyclin K Degradation
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Cell Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluency.
Treat the cells with the desired concentrations of SR-4835 (e.g., 50 nM, 100 nM, 200 nM)
and a DMSO vehicle control for a specified time (e.g., 2, 4, or 6 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample
buffer and boiling for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with a primary antibody against cyclin K
overnight at 4°C. The following day, wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system. Use a loading control, such as -actin or GAPDH, to
ensure equal protein loading.

Visualizations
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SR-4835 Dual Mechanism of Action Molecular Glue Mechanism
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Caption: SR-4835 signaling pathway and molecular glue mechanism.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b610978?utm_src=pdf-body-img
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

In Vitro Experiment Workflow

qPCR
(DDR Gene Expression)
Western Blot
(e.g., Cyclin K, p-yH2AX)
Proliferation Assay
(e.g., CellTiter-Glo)

Data Analysis
(IC50, etc.)

Start: Treat with SR-4835 Incubate Endpoint Analysis
Seed Cells (Dose-Response) (24-96 hours) P Y

Click to download full resolution via product page

Caption: General experimental workflow for in vitro studies with SR-4835.

No/Inconsistent Effect Observed

Is the cell line known to be
sensitive to CDK12/13i?

Is the compound stock fresh

and properly stored?

Is the treatment duration
and endpoint appropriate?

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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